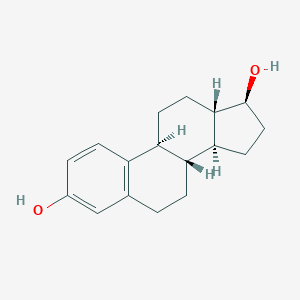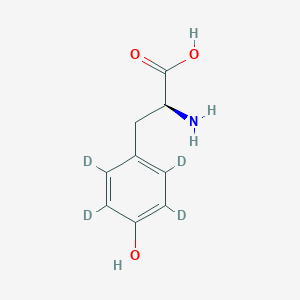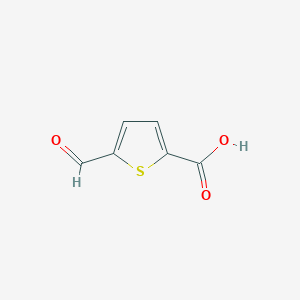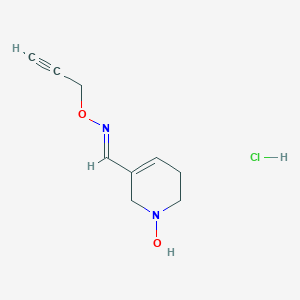
Triclabendazole sulfoxide
Vue d'ensemble
Description
Triclabendazole sulfoxide is a metabolite of triclabendazole, a benzimidazole derivative widely used as an anthelmintic agent. Triclabendazole is primarily employed to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfoxide form is one of the active metabolites that contribute to the drug’s efficacy .
Applications De Recherche Scientifique
Triclabendazole sulfoxide has several scientific research applications:
Mécanisme D'action
Target of Action
Triclabendazole Sulfoxide, a primary metabolite of Triclabendazole, is an anthelmintic drug that primarily targets the helminths Fasciola hepatica and Fasciola gigantica , also known as the common liver fluke and the sheep liver fluke . These parasites can infect humans following ingestion of larvae in contaminated water or food .
Mode of Action
This compound and its metabolites are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential . This absorption leads to the inhibition of tubulin function as well as protein and enzyme synthesis necessary for survival . The disruption of these critical biological processes results in the death of the parasites .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of tubulin polymerization and protein and enzyme synthesis . Tubulin is a critical component of the parasite’s cytoskeleton, and its disruption leads to a loss of structural integrity and motility . The inhibition of protein and enzyme synthesis further compromises the parasite’s ability to maintain its metabolic functions .
Pharmacokinetics
Following oral administration, peak plasma concentrations of this compound are attained within 3-4 hours . The compound is metabolized in the liver, with the sulfoxide being a main plasma metabolite . The elimination half-life of the sulfoxide metabolite is approximately 14 hours . Over 95% of the drug is excreted in feces, with 2% in urine .
Result of Action
The result of this compound’s action is the effective treatment of fascioliasis, a parasitic infection caused by Fasciola hepatica or F. gigantica . By disrupting the parasites’ critical biological processes, this compound causes their death, thereby alleviating the symptoms of the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, food enhances the absorption of Triclabendazole, thereby increasing its bioavailability . Furthermore, the drug may be found in goat milk when given as a single dose to a lactating female goat , indicating that the drug’s action can be influenced by the physiological state of the host.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of triclabendazole sulfoxide involves the oxidation of triclabendazole. The process typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Triclabendazole sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of triclabendazole sulfone.
Reduction: The sulfoxide group can be reduced back to the parent compound, triclabendazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Triclabendazole sulfone.
Reduction: Triclabendazole.
Substitution: Various substituted benzimidazole derivatives.
Comparaison Avec Des Composés Similaires
Albendazole: Another benzimidazole derivative used as an anthelmintic agent.
Fenbendazole: Similar to triclabendazole in its mechanism of action but primarily used in veterinary medicine.
Uniqueness: Triclabendazole sulfoxide is unique in its high efficacy against both immature and mature stages of liver flukes, making it particularly valuable in the treatment of fascioliasis. Unlike other benzimidazoles, it does not have a carbamate group, which may contribute to its distinct pharmacological properties .
Propriétés
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQPFWIQFRJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905640 | |
| Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100648-13-3 | |
| Record name | Triclabendazole sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100648-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICLABENDAZOLE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)







